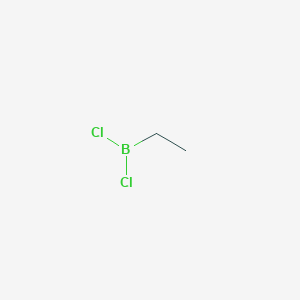

Ethyldichloroborane

Vue d'ensemble

Description

Ethyldichloroborane is a chemical compound with the molecular formula C2H5BCl2. It is a colorless liquid that is used in various laboratory experiments. Ethyldichloroborane is a versatile reagent that is widely used in organic synthesis due to its ability to react with a wide range of functional groups, including alcohols, amines, and carboxylic acids.

Mécanisme D'action

Ethyldichloroborane reacts with various functional groups through a process called boronation. In this process, the boron atom of ethyldichloroborane forms a covalent bond with the functional group, resulting in the formation of a boronate ester. The boronate ester can be further reacted with various nucleophiles to form a wide range of compounds.

Effets Biochimiques Et Physiologiques

Ethyldichloroborane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is not used in drug development due to its toxicity. However, it has applications in materials science and organic synthesis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ethyldichloroborane in lab experiments include its versatility in reacting with various functional groups and its ability to form boronate esters that can be further reacted with nucleophiles. The limitations of using ethyldichloroborane include its toxicity and the need for careful handling.

Orientations Futures

For ethyldichloroborane include its application in the synthesis of new materials and catalysts. Ethyldichloroborane can be used in the synthesis of boron-containing polymers, which have applications in materials science. It can also be used in the development of new catalysts for various chemical reactions. Additionally, further research can be done to optimize the synthesis method of ethyldichloroborane and to develop safer handling procedures.

Méthodes De Synthèse

Ethyldichloroborane is synthesized by the reaction of boron trichloride with ethyl alcohol. The reaction proceeds through a substitution reaction, where the chlorine atoms of boron trichloride are replaced by ethyl groups from ethyl alcohol. The reaction is exothermic and requires careful handling due to the toxic nature of boron trichloride.

Applications De Recherche Scientifique

Ethyldichloroborane is widely used in organic synthesis for the preparation of various compounds. It is used as a reagent in the synthesis of boronic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. Ethyldichloroborane is also used in the synthesis of organoboranes, which have applications in catalysis and materials science.

Propriétés

IUPAC Name |

dichloro(ethyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BCl2/c1-2-3(4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRZLAWHHLCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BCl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169678 | |

| Record name | Ethyldichloroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.78 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyldichloroborane | |

CAS RN |

1739-53-3 | |

| Record name | Ethyldichloroborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldichloroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.